

A Technical Guide to the Spectroscopic Data of 2,6-Naphthalenedicarboxylic Acid

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Compound of Interest

Compound Name: 2,6-Naphthalenedicarboxylic acid

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,6-Naphthalenedicarboxylic acid** ($C_{12}H_8O_4$), a key precursor in the synthesis of high-performance polymers like polyethylene naphthalate (PEN) and a component in the development of metal-organic frameworks.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural and electronic properties of **2,6-Naphthalenedicarboxylic acid** have been characterized using various spectroscopic techniques. The quantitative data are summarized below.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of **2,6-Naphthalenedicarboxylic acid**, its NMR spectra are relatively simple.

Table 1: 1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~13.0	Broad Singlet	-COOH
	8.68	Singlet	H-1, H-5
	8.24	Doublet	H-4, H-8
	8.05	Doublet	H-3, H-7
^{13}C NMR	167.5	-	-COOH
	136.1	-	C-2, C-6
	132.0	-	C-9, C-10 (bridgehead)
	130.3	-	C-4, C-8
	129.8	-	C-1, C-5
	125.2	-	C-3, C-7

Note: NMR data can vary based on solvent and concentration. The data presented is a representative compilation from spectral databases.

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of **2,6-Naphthalenedicarboxylic acid** is dominated by absorptions from the carboxylic acid groups and the aromatic naphthalene core.^[2]

Table 2: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)[2]
1760 - 1690	Strong	C=O stretch (Carboxylic acid) [2]
~1600	Medium	C=C stretch (Aromatic ring)
1320 - 1210	Medium	C-O stretch (Carboxylic acid) [2]
950 - 910	Medium, Broad	O-H bend (out-of-plane)[2]

Source: Typical ranges for carboxylic acids and aromatic compounds. Specific spectra are available from sources like PubChem and ChemicalBook.[3][4]

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this compound.

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
216	High	[M] ⁺ (Molecular Ion)[4][5]
199	High	[M - OH] ⁺ [4]
171	High	[M - COOH] ⁺ or [M - OH - CO] ⁺ [4]
127	Medium	[C ₁₀ H ₇] ⁺ (Naphthyl cation)

Data sourced from the NIST Mass Spectrometry Data Center.[4][5] The molecular weight of 2,6-Naphthalenedicarboxylic acid is 216.19 g/mol .[5][6]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

This protocol outlines the steps for acquiring high-resolution ^1H and ^{13}C NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of **2,6-Naphthalenedicarboxylic acid**.^[7] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 , in a clean vial. Complete dissolution can be aided by gentle vortexing or sonication.^[7] Transfer the resulting solution into a 5 mm NMR tube.^[7]
- Instrument Parameters (400 MHz Spectrometer):
 - ^1H NMR: A standard single-pulse experiment is typically used.^[7] Parameters may include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans depending on concentration.^[7]
 - ^{13}C NMR: A proton-decoupled single-pulse experiment is common.^[7] Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) is required.^[7] Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.^[7]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.^[7] The resulting spectrum is then phased and the chemical shift scale is calibrated using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ^1H NMR).^[7] Peak integration is performed for the ^1H spectrum.

For solid samples, the Potassium Bromide (KBr) pellet technique is a common transmission method.^[8]

- Sample Preparation: Finely grind 1-2 mg of **2,6-Naphthalenedicarboxylic acid** using an agate mortar and pestle.^[8] Add 100-200 mg of dry, IR-grade KBr powder and mix thoroughly to ensure a homogenous mixture.^[8]
- Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically several tons) to form a thin, transparent, or translucent pellet.^[8]

- **Data Acquisition:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm^{-1} .

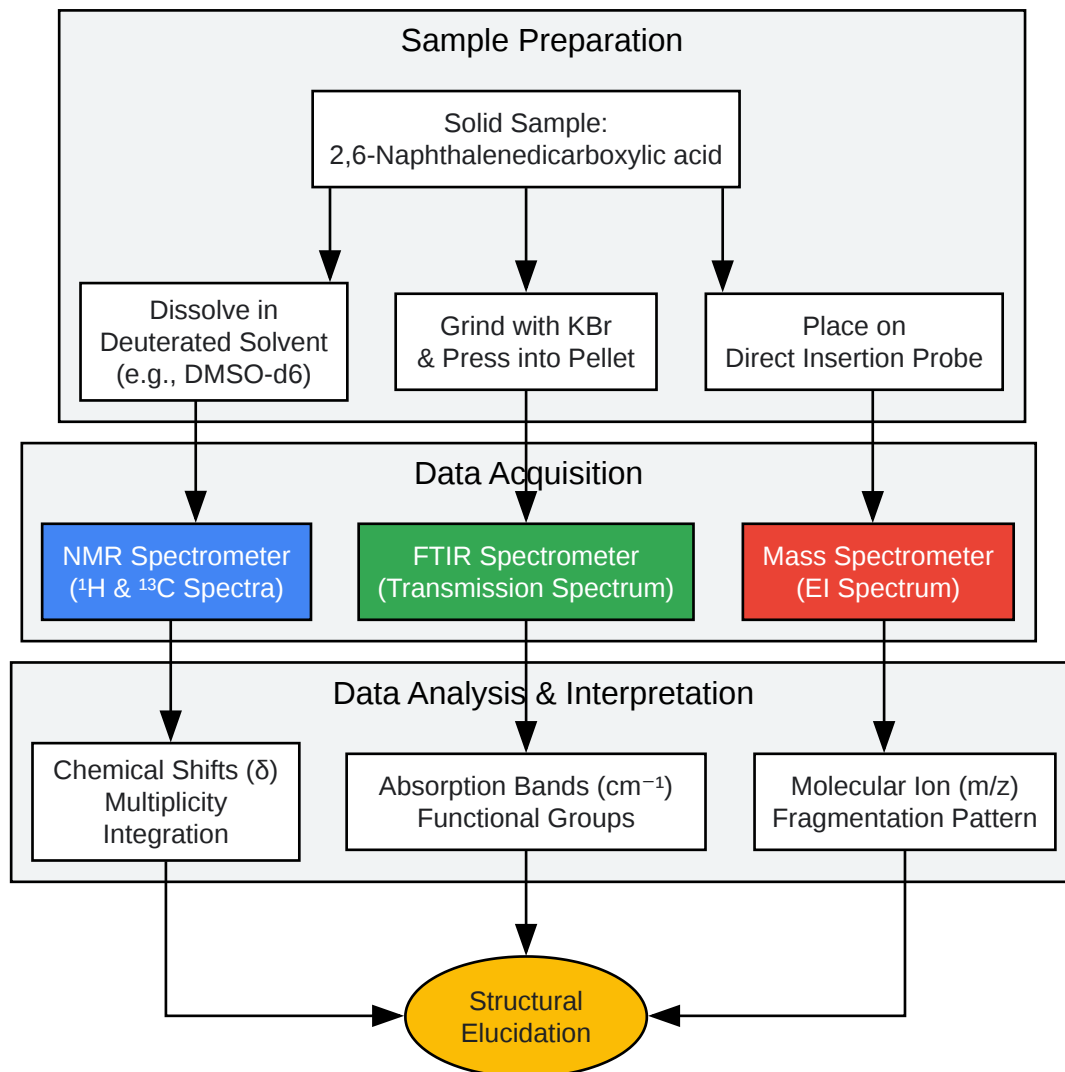
Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable organic compounds.

- **Sample Introduction:** The sample is introduced into the ion source, typically via a heated direct insertion probe for solid samples. The sample is then volatilized by heating under a high vacuum.^[9]
- **Ionization:** The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).^[9] This process ejects an electron from the molecule, creating a positively charged molecular ion ($[\text{M}]^+$) and causing characteristic fragmentation.
- **Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.^[10] A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow from sample to data can be visualized to better understand the overall process of spectroscopic characterization.

Figure 1: Spectroscopic Analysis Workflow for 2,6-Naphthalenedicarboxylic Acid



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Figure 1: Spectroscopic Analysis Workflow.

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